molecular formula C18H22N4OS B2929471 1-(6-cyclopropylpyridazin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide CAS No. 2097931-99-0

1-(6-cyclopropylpyridazin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide

Cat. No.: B2929471
CAS No.: 2097931-99-0
M. Wt: 342.46
InChI Key: CZMCTWCUYYFYPQ-UHFFFAOYSA-N
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Description

1-(6-cyclopropylpyridazin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a cyclopropylpyridazine moiety with a thiophenylmethyl group attached to a piperidine carboxamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-cyclopropylpyridazin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopropylpyridazine core, which can be achieved through cyclization reactions involving appropriate precursors. The thiophenylmethyl group is then introduced via a nucleophilic substitution reaction, followed by the formation of the piperidine carboxamide through amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as chromatography and crystallization. The scalability of the synthesis would be a key consideration, ensuring that the compound can be produced in sufficient quantities for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions

1-(6-cyclopropylpyridazin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidizing the thiophenyl group.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the pyridazine ring.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution at the piperidine nitrogen.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield thiophene sulfoxides or sulfones, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 1-(6-cyclopropylpyridazin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure suggests it could act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(6-cyclopropylpyridazin-3-yl)-N-[(phenyl)methyl]piperidine-4-carboxamide: Similar structure but with a phenyl group instead of a thiophenyl group.

    1-(6-cyclopropylpyridazin-3-yl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide: Similar structure but with a furan group instead of a thiophenyl group.

    1-(6-cyclopropylpyridazin-3-yl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide: Similar structure but with a pyridinyl group instead of a thiophenyl group.

Uniqueness

The presence of the thiophenyl group in 1-(6-cyclopropylpyridazin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide imparts unique electronic and steric properties, potentially enhancing its interactions with specific biological targets compared to its analogs. This uniqueness could translate into distinct pharmacological profiles and applications.

Properties

IUPAC Name

1-(6-cyclopropylpyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c23-18(19-12-15-2-1-11-24-15)14-7-9-22(10-8-14)17-6-5-16(20-21-17)13-3-4-13/h1-2,5-6,11,13-14H,3-4,7-10,12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMCTWCUYYFYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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